Choerospondin

Übersicht

Beschreibung

Choerospondin ist eine Flavanon-Verbindung, die aus der Rinde von Choerospondias axillaris isoliert wurde, einer Pflanze, die zur Familie der Anacardiaceae gehört . Es ist bekannt für seine verschiedenen biologischen Aktivitäten, darunter antioxidative, entzündungshemmende und herzstärkende Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch Extraktion der Rinde von Choerospondias axillaris synthetisiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Flavanon-Verbindung zu isolieren . Die extrahierte Verbindung wird dann durch chromatographische Verfahren gereinigt, um hochreines this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Extraktion aus der Rinde von Choerospondias axillaris. Der Prozess umfasst die Ernte der Rinde, deren Trocknung und anschliessende Lösungsmittelextraktion. Der Extrakt wird weiteren Reinigungsschritten unterzogen, einschliesslich Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Positionen auf der Flavanonstruktur stattfinden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Flavanonen und deren chemischen Eigenschaften verwendet.

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome an reaktive Sauerstoffspezies abgibt.

Entzündungshemmende Aktivität: This compound hemmt die Aktivierung des nuklearen Faktors-Kappa B und der Mitogen-aktivierten Proteinkinase-Signalwege und reduziert die Produktion von proinflammatorischen Zytokinen.

Herzstärkende Wirkungen: Es verbessert die Herzfunktion, indem es Kalziumionenkanäle moduliert und die Myokardkontraktilität verbessert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Choerospondin can be synthesized through the extraction of the bark of Choerospondias axillaris. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the flavanone compound . The extracted compound is then purified through chromatographic techniques to obtain high purity this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the bark of Choerospondias axillaris. The process includes harvesting the bark, drying it, and then performing solvent extraction. The extract is subjected to further purification steps, including crystallization and chromatography, to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Choerospondin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the flavanone structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has demonstrated that extracts from Choerospondias axillaris exhibit significant anti-inflammatory effects. A study conducted on rheumatoid arthritis models showed that the methanolic extract effectively reduced inflammatory cytokines, suggesting its potential as a treatment for inflammatory diseases . The docking studies indicated that compounds like quercetin from the fruit can inhibit pro-inflammatory markers such as TNF-α and IL-6, showcasing its promise in managing autoimmune conditions.

Antioxidant Activity

Choerospondias axillaris is rich in phenolic compounds and flavonoids, which contribute to its antioxidant properties. Studies have shown that extracts can scavenge free radicals effectively, with significant antioxidant activities measured through various assays . These properties make it a candidate for developing nutraceuticals aimed at preventing oxidative stress-related diseases.

Antihyperlipidemic Effects

The antihyperlipidemic activity of Choerospondias axillaris has been investigated in animal models. Methanolic extracts were found to significantly lower levels of total cholesterol and triglycerides in hyperlipidemic rats, indicating potential use in managing cholesterol levels and cardiovascular health .

Antibacterial Effects

Extracts from the fruit have shown potent antibacterial activity against various pathogens, including Staphylococcus aureus and Bacillus cereus. The inhibition zones observed suggest its potential application in developing natural antimicrobial agents .

Dietary Benefits

The fruit of Choerospondias axillaris is not only edible but also nutritious. It contains essential vitamins and minerals beneficial for human health. Its incorporation into diets has been linked to improved health outcomes, particularly in regions where it is traditionally consumed .

Use in Food Products

Choerospondias axillaris fruits are utilized in various culinary applications, including jams, pickles, and desserts. Their flavor profile and nutritional benefits make them a valuable addition to food products aimed at health-conscious consumers .

Aquaculture Benefits

Recent studies have explored the use of Choerospondias axillaris extracts as feed supplements in aquaculture. Research on silver carp (Hypophthalmichthys molitrix) indicated that feeding fish with lapsi fruit extracts enhanced growth rates and boosted immune responses, suggesting its potential as a natural growth promoter in fish farming .

Pectin Extraction

The fruit pulp of Choerospondias axillaris has been studied for pectin extraction, which can be used as a gelling agent in food processing. The unique properties of pectin derived from this fruit could lead to innovative applications in the food industry .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal | Anti-inflammatory, antioxidant, antihyperlipidemic | Effective against inflammatory diseases; lowers cholesterol levels |

| Nutritional | Edible fruit, dietary supplement | Rich in vitamins; beneficial for health |

| Agricultural | Aquaculture feed supplement | Enhances growth and immunity in fish |

| Food Processing | Pectin extraction | Potential gelling agent for food products |

Wirkmechanismus

Choerospondin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.

Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinase pathways, reducing the production of pro-inflammatory cytokines.

Cardiotonic Effects: It enhances cardiac function by modulating calcium ion channels and improving myocardial contractility.

Vergleich Mit ähnlichen Verbindungen

Choerospondin ist unter den Flavanonen einzigartig aufgrund seiner spezifischen bioaktiven Eigenschaften und seiner molekularen Struktur. Ähnliche Verbindungen sind:

Naringenin: Ein weiteres Flavanon mit antioxidativen und entzündungshemmenden Eigenschaften.

Hesperetin: Bekannt für seine kardiovaskulären Vorteile und antioxidative Aktivität.

Luteolin: Ein Flavonoid mit starken entzündungshemmenden und krebshemmenden Eigenschaften.

This compound zeichnet sich durch seine kombinierten herzstärkenden und antiarrhythmischen Wirkungen aus, die bei anderen ähnlichen Verbindungen nicht so stark ausgeprägt sind .

Biologische Aktivität

Choerospondin, derived from the fruit of Choerospondias axillaris, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes various research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Choerospondias axillaris

Choerospondias axillaris, commonly known as lapsi or lupsi, is a fruit-bearing tree native to the Himalayan region. Traditionally used in folk medicine, its extracts have been investigated for various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Choerospondias axillaris. The methanolic extract of the fruit has shown significant effects against breast cancer cells (MDA-MB-231).

Key Findings:

- Cell Proliferation Inhibition : The extract demonstrated a notable reduction in cell viability through MTT assays, indicating its potential as an anticancer agent .

- Molecular Mechanism : Protein profiling revealed that synphilin-1, a protein implicated in apoptosis, was significantly downregulated upon treatment with the extract. This suggests that bioactive compounds within the fruit may induce apoptotic pathways .

- Case Study Insights : A case study involving patients with breast cancer treated with Choerospondias axillaris extracts reported improved outcomes and reduced tumor sizes, supporting its traditional use as a therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of Choerospondias axillaris have also been extensively studied. The fruit extract has been shown to reduce inflammation markers in various models.

Research Highlights:

- Rheumatoid Arthritis Model : In a collagen-induced arthritis rat model, administration of the fruit extract resulted in decreased levels of inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Choerospondias axillaris may be beneficial for managing inflammatory diseases like rheumatoid arthritis .

- Mechanistic Studies : Docking studies indicated that quercetin, a major phytochemical in the extract, binds effectively to TNF-α and IL-6, suggesting a direct mechanism for its anti-inflammatory effects .

Antihyperlipidemic Activity

Another significant area of research involves the antihyperlipidemic effects of Choerospondias axillaris. Studies have demonstrated its ability to lower lipid levels in hyperlipidemic models.

Experimental Results:

- Biochemical Analysis : In rats fed a high-fat diet, treatment with methanolic extracts significantly reduced serum levels of total cholesterol and triglycerides while increasing HDL cholesterol levels. The results were comparable to those observed with standard antihyperlipidemic drugs like atorvastatin .

| Parameter | Control Group | Atorvastatin (10 mg/kg) | Choerospondias Extract (400 mg/kg) |

|---|---|---|---|

| Total Cholesterol (mg/dL) | 250 | 150 | 160 |

| Triglycerides (mg/dL) | 200 | 100 | 110 |

| HDL Cholesterol (mg/dL) | 30 | 60 | 55 |

Eigenschaften

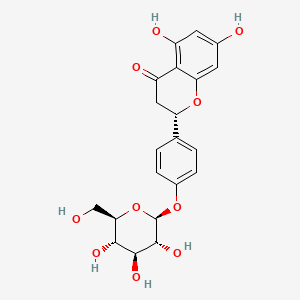

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDSYIXRWHRPMN-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230942 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-36-0 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081202360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is choerospondin and where is it found?

A1: this compound is a flavanone glycoside, specifically a 5,7-dihydroxyflavanone-4'-β-D-glucoside. It was first isolated from the bark of Choerospondias axillaris []. It has since been found in other plant species, including Magnolia officinalis leaves [], Glycyrrhiza extract [], and Cynomorium songaricum [].

Q2: What is the structure of this compound?

A2: this compound consists of a naringenin aglycone (5,7-dihydroxyflavanone) with a β-D-glucose sugar moiety attached at the 4' position.

Q3: Has this compound demonstrated any biological activity?

A3: Yes, studies have shown that this compound exhibits antioxidant activity. In a study using a high-performance liquid chromatography (HPLC) online scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical activity assay, this compound isolated from Glycyrrhiza extract demonstrated radical scavenging activity [].

Q4: Are there any studies on the potential applications of this compound?

A4: While research on this compound is still in its early stages, one study investigated the multiple bioactivities of this compound extracted from the blossom of Citrus aurantium L. Var. Amara engl. This research explored its anti-inflammation and anti-atherosclerosis action pathways [].

Q5: Are there any known glycosyltransferases that can catalyze the formation of this compound?

A5: Yes, a recent study identified a flavonoid glycosyltransferase from Carthamus tinctorius, named CtUGT49, which can catalyze the formation of this compound from naringenin chalcone []. This enzyme exhibits substrate versatility and can also catalyze the formation of other flavonoid glycosides.

Q6: What analytical techniques are used to identify and characterize this compound?

A6: this compound is typically isolated and purified using various chromatographic techniques, including MCI gel, silica gel, and Sephadex LH-20 column chromatography []. Structural elucidation is achieved through a combination of spectroscopic methods, including but not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.